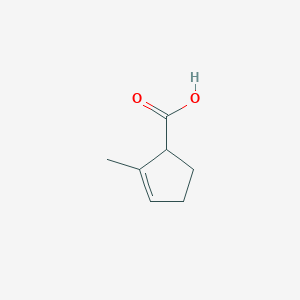

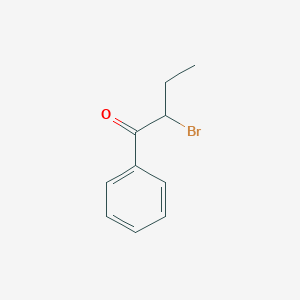

![molecular formula C9H18O3 B142275 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 40595-23-1](/img/structure/B142275.png)

1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

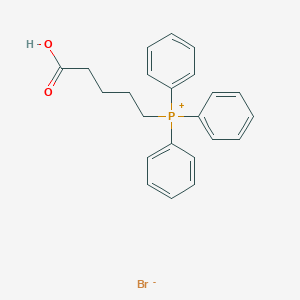

1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-, also known as 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-, is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Modification

The compound "1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-" finds applications in chemical synthesis and modification processes. A significant application is observed in the Prins-type cyclization of oxonium ions, where it is involved in the synthesis of tetrahydro-2H-pyran and tetrahydrofuran derivatives with various substitution patterns and molecular complexities. This process showcases the compound's role in creating structurally diverse and complex organic molecules (G. Fráter, U. Müller, & P. Kraft, 2004).

Nanofluidic Devices and Synthetic Ion Channels

In the realm of nanotechnology, this compound has been employed to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The photolabile protecting groups derived from this compound facilitate the conversion of hydrophobic surface molecules to hydrophilic ones upon irradiation, enabling the controlled transport of ionic species in aqueous solutions through these channels. This application underscores the compound's potential in developing advanced nanofluidic devices for controlled release, sensing, and information processing (Mubarak Ali et al., 2012).

Monoprotection of Diols

The compound is also utilized in the monoprotection of short-chain symmetrical diols, such as 1,3-propanediol, 1,4-butanediol, and 1,5-pentanediol, as tetrahydropyranyl (THP) ethers. This application highlights its utility in organic synthesis, particularly in the protection and deprotection strategies that are foundational to complex molecule construction (Richard J. Petroski, 2003).

Biofuel Production

In the field of bioengineering, derivatives of this compound have been investigated for their potential in biofuel production, specifically 2-butanol and butanone. This involves the utilization of a B12-dependent dehydratase step followed by the catalysis of a secondary alcohol dehydrogenase, illustrating the compound's relevance in sustainable energy solutions (Payam Ghiaci, J. Norbeck, & C. Larsson, 2014).

作用機序

Target of Action

It’s structurally similar to butyl alcohol , which has been found to interact with Haloalkane dehalogenase in Pseudomonas paucimobilis .

Mode of Action

Based on the study of butan-1-ol, a similar compound, it’s suggested that the compound might undergo oxidation byNAD+ , catalyzed by yeast alcohol dehydrogenase . This process involves some dissociation of coenzyme from the active enzyme-NAD±alcohol ternary complexes .

Biochemical Pathways

The oxidation of butan-1-ol by nad+, catalyzed by yeast alcohol dehydrogenase, suggests that this compound might be involved in thealcohol metabolism pathway .

Result of Action

The oxidation of butan-1-ol by nad+, catalyzed by yeast alcohol dehydrogenase, suggests that this compound might be converted into a different metabolite, which could have various effects at the molecular and cellular level .

特性

IUPAC Name |

3-(oxan-2-yloxy)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRXDVACOOJMJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)OC1CCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441674 |

Source

|

| Record name | 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40595-23-1 |

Source

|

| Record name | 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)